molecular formula C17H12F6N4O2 B522211 IL-2-IN-1

IL-2-IN-1

Cat. No.: B522211
M. Wt: 418.29 g/mol
InChI Key: LAHVQXKWWOOVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IL-2-IN-1 is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with trifluoromethyl groups, which are known for their electron-withdrawing properties, enhancing the compound’s stability and reactivity. The presence of the isoxazole ring further contributes to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IL-2-IN-1 typically involves multiple steps, starting from the preparation of the pyrazole and isoxazole intermediates. The isoxazole ring can be formed through the cyclization of β-keto nitriles with hydroxylamine . The final step involves coupling the pyrazole and isoxazole intermediates under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IL-2-IN-1 is unique due to its combination of trifluoromethyl, pyrazole, and isoxazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12F6N4O2

Molecular Weight

418.29 g/mol

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H12F6N4O2/c1-8-14(9(2)29-26-8)15(28)24-10-3-5-11(6-4-10)27-13(17(21,22)23)7-12(25-27)16(18,19)20/h3-7H,1-2H3,(H,24,28)

InChI Key

LAHVQXKWWOOVLX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BTP3;  BTP-3;  BTP 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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